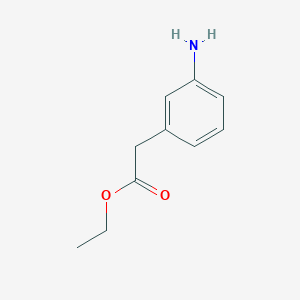

Ethyl 2-(3-aminophenyl)acetate

描述

Contextualization within Organic Synthesis and Medicinal Chemistry

Ethyl 2-(3-aminophenyl)acetate serves as a valuable building block in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a primary amine and an ester group, allows it to be a versatile precursor for more complex molecules. bldpharm.com In organic synthesis, it is utilized as a monomer in polymerization reactions. For instance, research has demonstrated its use in the thermal oligomerization to produce oligo(azomethine) hybrids, which are materials containing imine, amide, and carboxylic acid groups. researchgate.netresearchgate.net

In medicinal chemistry, the aminophenylacetate scaffold is a key component in the design of bioactive molecules. The primary amine and the phenylacetate (B1230308) core can be modified to interact with biological targets. For example, derivatives of this structure are explored in the development of novel therapeutics. The related compound, Ethyl 2-(4-aminophenyl)acetate, is a known intermediate in the synthesis of the anti-arthritic drug Actarit. ingentaconnect.com Furthermore, the core structure is integral to the synthesis of complex heterocyclic systems, such as quinolines, which are investigated for their potential as enzyme inhibitors. mdpi.com

Historical Overview of Research Trends and Focus Areas

Research involving this compound and its isomers has evolved to explore its utility in materials science and drug discovery. Early 21st-century research focused on its potential in polymer chemistry. Studies published around 2006 detailed the synthesis and characterization of oligo(azomethines) through the self-condensation of this compound at high temperatures with a catalyst like HCl. researchgate.netresearchgate.net These studies investigated the thermal stability and viscosity of the resulting oligomers. researchgate.net

Structural Significance and Functional Group Analysis in Advanced Organic Chemistry

The chemical reactivity and synthetic utility of this compound are dictated by its three primary functional groups: the primary aromatic amine (-NH₂), the ethyl ester (-COOCH₂CH₃), and the substituted benzene (B151609) ring. masterorganicchemistry.com The relative positioning of these groups in a meta (1,3) substitution pattern on the benzene ring is crucial to its chemical behavior.

Primary Aromatic Amine (-NH₂): This group is a nucleophile and a base. It can undergo a wide range of reactions, including acylation, alkylation, and diazotization, making it a key handle for molecular elaboration. docbrown.info In the synthesis of quinoline (B57606) derivatives, this amine group participates in condensation reactions to form the heterocyclic ring system. mdpi.com Its presence is also critical for forming imine bonds in polymerization reactions. researchgate.net

Ethyl Ester (-COOCH₂CH₃): The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-aminophenyl)acetic acid. researchgate.net It can also react with amines to form amides. This reactivity is central to its role in the synthesis of oligo(azomethine) hybrids, where intermolecular reactions occur between the ester and amine groups of different monomers. researchgate.net

Aromatic Ring: The benzene ring provides a rigid scaffold and is the site of electrophilic aromatic substitution reactions. The activating, ortho-para directing amine group and the deactivating, meta-directing acetyl group influence the regioselectivity of further substitutions. The meta-substitution pattern is significant in medicinal chemistry, where it has been shown that hydrophilic functional groups at this position can be favorable for certain biological activities. nih.gov

The interplay of these functional groups makes this compound a versatile intermediate, allowing chemists to selectively perform reactions at different sites to construct complex molecular architectures. nih.gov

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(3-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVUURMJLRJOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Strategies

Established Synthetic Routes for Ethyl 2-(3-aminophenyl)acetate

The creation of this compound is predominantly achieved by installing the amino group onto a pre-existing phenylacetate (B1230308) framework. This is most commonly accomplished through the reduction of a corresponding nitroaromatic compound.

Condensation Reactions in this compound Synthesis

While condensation reactions are a fundamental strategy in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds, specific, widely-established protocols for the direct synthesis of this compound using this approach are not extensively documented in scientific literature.

Reduction-Based Approaches for Aromatic Amine Formation

The most prevalent and well-established method for synthesizing this compound involves the reduction of its nitro analogue, Ethyl 2-(3-nitrophenyl)acetate. This transformation can be achieved using several reducing agents and catalytic systems, offering versatility in terms of reaction conditions and selectivity. The general reaction is depicted below:

Figure 1: General scheme for the reduction of Ethyl 2-(3-nitrophenyl)acetate.

Key reduction methodologies include:

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst to reduce the nitro group. It is a clean and efficient method often used in industrial settings. Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under pressure. The process is highly effective, though it requires specialized equipment for handling hydrogen gas. The addition of catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine intermediates, leading to purer products by minimizing the formation of azo and azoxy side products google.com.

Metal-Acid Reductions: A classic and robust laboratory-scale method involves the use of a metal in an acidic medium.

Iron in Acetic or Hydrochloric Acid (Bechamp Reduction): The use of iron powder in the presence of a dilute acid like acetic acid or hydrochloric acid is a common, cost-effective procedure for nitro group reduction scispace.comcommonorganicchemistry.com. This method is highly tolerant of other functional groups, including esters, which remain unaffected during the reaction scispace.com. The reaction is typically run in a solvent mixture, such as ethanol/water/acetic acid, and may be heated to increase the reaction rate scispace.comcommonorganicchemistry.com.

Stannous Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol is an efficient and selective method scispace.comnih.govlookchem.com. It is particularly valued for its ability to selectively reduce nitro groups while preserving other sensitive functionalities such as esters, nitriles, and carbonyl groups scispace.comlookchem.com. The reaction proceeds readily and can be enhanced by methods such as ultrasonic irradiation scispace.com.

Nucleophilic Substitution Reactions

The synthesis of this compound via nucleophilic substitution pathways as the primary bond-forming strategy is not a commonly reported route. Such a strategy might conceptually involve the reaction of a nucleophilic 3-amino-phenyl derivative with an electrophilic ethyl acetate synthon, but established protocols for this specific target molecule are not prevalent in the literature. An alternative multi-step approach could begin with the synthesis of 3-aminobenzyl cyanide, which can be subsequently hydrolyzed and esterified to yield the final product prepchem.com.

Reaction Conditions and Optimization Parameters

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. The choice of catalyst and reaction parameters has a significant impact on the outcome of the synthesis, particularly in reduction-based approaches.

Catalytic Systems and Their Influence on Yield and Selectivity

The catalytic system is a cornerstone of the synthesis of this compound, especially in reduction reactions of the nitro precursor.

For catalytic hydrogenation , noble metal catalysts are preferred. Palladium and platinum catalysts are highly efficient. The choice of solvent can range from alcohols like ethanol to esters such as ethyl acetate google.com. The process is typically conducted at temperatures between 20-200°C and hydrogen pressures from 1 to 200 bar google.com. The selectivity is generally excellent, with the ester group remaining intact.

For metal-based reductions , the conditions are dictated by the chosen metal.

Iron-based systems are often favored for their low cost and effectiveness. The reaction can be run by adding iron powder to a solution of the nitro compound in a mixture of ethanol, water, and an acid like acetic acid or a small amount of concentrated HCl commonorganicchemistry.com. The reaction is exothermic and may require initial cooling before being heated to reflux for completion commonorganicchemistry.com.

Stannous chloride (SnCl₂) systems offer high selectivity. The reaction is typically performed by dissolving the nitro compound in ethanol and adding a stoichiometric excess of SnCl₂·2H₂O scispace.com. These reactions can often be run at room temperature, and the use of ultrasound can reduce reaction times significantly scispace.com.

The following interactive table summarizes and compares various catalytic systems used for the reduction of Ethyl 2-(3-nitrophenyl)acetate.

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound via Reduction

| Catalytic System | Typical Reagents | Common Solvents | Temperature | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Ethanol, Methanol (B129727), Ethyl Acetate | 20-200°C | High yield, clean reaction, easy product isolation | Requires high-pressure equipment, catalyst can be expensive | google.comuctm.edugoogle.com |

| Iron/Acid Reduction | Fe powder, HCl or Acetic Acid | Ethanol/Water | Room Temp. to Reflux | Low cost, high functional group tolerance | Can require harsh workup to remove iron salts | scispace.comcommonorganicchemistry.comscribd.com |

Acid Catalysis (e.g., HCl) in Oligomerization

Acid catalysis is integral to several synthetic methods, particularly the Bechamp reduction using iron and hydrochloric acid. In this context, the acid serves to activate the metal surface and act as a proton source.

However, the presence of strong acids can also promote side reactions. Aromatic amines, such as the product this compound, are susceptible to oligomerization or polymerization under certain acidic conditions acs.org. This process typically involves the coupling of amine molecules, which can lead to the formation of dimeric, trimeric, or polymeric impurities. While this is a known phenomenon for simple aromatic amines like aniline (B41778), specific studies detailing the oligomerization of this compound under typical synthetic conditions are not widely reported. Reaction control, such as maintaining a moderate temperature and avoiding excessively concentrated acid, is a standard practice to minimize such potential side reactions.

Solvent Effects on Reaction Efficacy

The choice of solvent plays a pivotal role in the reduction of the nitro group in Ethyl 2-(3-nitrophenyl)acetate, influencing reaction rates, yields, and the ease of product isolation. The polarity and proticity of the solvent can affect the solubility of the reactants and the stability of reaction intermediates.

Commonly employed solvents for the reduction of aromatic nitro compounds include alcohols, such as ethanol and methanol, as well as aqueous systems. In the context of reduction using metals like iron powder, a mixture of solvents is often utilized. For instance, a combination of water, ethanol, and a small amount of acid (e.g., acetic acid) can be effective. Water serves as a proton source and helps to dissolve inorganic byproducts, while ethanol ensures the solubility of the organic substrate. The acidic medium can activate the metal surface and facilitate the reduction process.

In catalytic hydrogenation, polar solvents like ethanol, methanol, or ethyl acetate are frequently used. The solvent's role extends to influencing the catalyst's activity and selectivity. For instance, the solubility of hydrogen gas in the solvent is a critical factor. Some studies on related compounds have shown that the nature of the solvent can significantly impact the rate of hydrogenation.

The selection of the solvent also has implications for the work-up procedure. A solvent that allows for easy separation of the product from the reaction mixture is highly desirable. For example, after the reduction is complete, the product is often extracted into an organic solvent, and the choice of this extraction solvent will depend on the initial reaction medium.

| Reduction Method | Solvent System | Role of Solvent |

|---|---|---|

| Iron Powder Reduction | Water/Ethanol/Acetic Acid | Dissolves reactants and byproducts, provides protons. |

| Stannous Chloride Reduction | Ethanol | Dissolves the nitro compound and the reducing agent. nih.gov |

| Catalytic Hydrogenation | Ethanol, Methanol, Ethyl Acetate | Dissolves substrate and hydrogen, influences catalyst activity. |

Temperature and Pressure Influence on Synthetic Outcomes

Temperature and pressure are critical parameters that significantly influence the rate and selectivity of the synthesis of this compound. The optimal conditions depend on the chosen reduction method.

For reductions employing metal powders, such as iron, the reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. A patent for the synthesis of the related 3-aminophenylacetic acid describes heating the reaction mixture to 90-95°C. google.com This temperature range likely provides sufficient thermal energy to overcome the activation barrier of the reaction without promoting undesirable side reactions.

In catalytic hydrogenation, both temperature and pressure are key variables. The hydrogenation of aromatic nitro compounds is an exothermic process, and careful temperature control is necessary to prevent catalyst deactivation and the formation of byproducts. The reaction temperature can influence the selectivity of the hydrogenation; for instance, at higher temperatures, there may be an increased risk of over-reduction or other side reactions. A typical temperature range for the hydrogenation of nitroarenes is between 25°C and 100°C.

Hydrogen pressure is another crucial factor in catalytic hydrogenation. Higher pressures generally lead to a faster reaction rate due to the increased concentration of hydrogen on the catalyst surface. However, the optimal pressure will depend on the specific catalyst and substrate. For the reduction of some aromatic nitro compounds, hydrogen pressures in the range of 1 to 50 bar are commonly used. For example, a patent describing the hydrogenation of a nitroaromatic compound specifies a hydrogen pressure of 12 bar at 60°C. google.com

Molar Ratios and Stoichiometric Considerations

The stoichiometry of the reactants is a fundamental aspect of the synthesis of this compound, directly impacting the yield and purity of the product. The molar ratios of the reducing agent to the nitro compound must be carefully controlled.

In the case of reduction with stannous chloride (SnCl₂), a significant molar excess of the reducing agent is typically required. The balanced chemical equation for the reduction of a nitro group to an amine by SnCl₂ in acidic solution is:

R-NO₂ + 3SnCl₂ + 7H⁺ → R-NH₃⁺ + 3SnCl₄ + 2H₂O

This stoichiometry indicates that at least three moles of stannous chloride are needed for every mole of the nitro compound. In practice, an even larger excess is often used to ensure complete conversion.

For reductions using iron powder in an acidic medium, the stoichiometry is also important. The reaction can be represented as:

R-NO₂ + 3Fe + 6H⁺ → R-NH₂ + 3Fe²⁺ + 2H₂O

Here, three moles of iron are theoretically required per mole of the nitro compound. In an industrial preparation of a similar compound, a significant excess of iron powder is used to drive the reaction to completion. google.com

In catalytic hydrogenation, the nitro compound is the limiting reactant, and hydrogen is supplied in excess. The catalyst loading, which is the weight percentage of the catalyst relative to the substrate, is a critical parameter. Typical catalyst loadings for the hydrogenation of nitroarenes range from 1 to 10 mol%. The optimal catalyst loading will balance reaction rate with cost-effectiveness.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and enhance safety. Key areas of focus include the use of more environmentally benign reagents and solvents, as well as the development of catalytic processes.

One of the primary green chemistry considerations in the synthesis of this compound is the choice of the reducing agent. Catalytic hydrogenation is often considered a greener alternative to stoichiometric reducing agents like stannous chloride. This is because hydrogenation utilizes molecular hydrogen as the reductant, with water being the only byproduct. This method boasts high atom economy and avoids the generation of large quantities of metallic waste.

The use of iron powder in acidic media can also be viewed as a relatively green method. Iron is an abundant, low-cost, and relatively non-toxic metal. The iron salts produced as byproducts are generally less hazardous than the salts of other metals like tin.

Solvent selection is another critical aspect of green synthesis. The use of water as a solvent, or in combination with a biodegradable alcohol like ethanol, is preferable to chlorinated or other volatile organic compounds. Water is non-toxic, non-flammable, and inexpensive.

Industrial Scalability of Synthetic Methods

The industrial-scale production of this compound requires synthetic methods that are not only efficient and high-yielding but also safe, cost-effective, and scalable. The choice of a particular synthetic route for industrial application depends on a careful evaluation of these factors.

The reduction of Ethyl 2-(3-nitrophenyl)acetate using iron powder in an acidic medium is a well-established and scalable method. A patent for the industrial preparation of the closely related 3-aminophenylacetic acid details a process that utilizes readily available and inexpensive raw materials: iron powder, water, and a small amount of acetic acid. google.com The reaction is carried out in a standard reactor at elevated temperatures, and the product is isolated through extraction and distillation. google.compatsnap.com This method avoids the use of high-pressure equipment and hazardous reagents, making it attractive for large-scale production. The process described in the patent highlights the potential for high yields, which is a crucial factor for industrial viability. google.com

Catalytic hydrogenation is another highly scalable method for the synthesis of aromatic amines. The infrastructure for high-pressure hydrogenations is common in the chemical industry. Continuous flow reactors can be employed for large-scale production, offering advantages in terms of safety, process control, and efficiency. The main considerations for the industrial scalability of catalytic hydrogenation are the cost and lifetime of the catalyst. Precious metal catalysts, while highly active, can be expensive. Therefore, catalyst recycling is essential for an economically viable process. The development of robust and long-lasting catalysts is a key area of research to improve the industrial feasibility of this method.

The choice between these methods on an industrial scale will depend on a variety of factors, including the cost of raw materials and energy, capital investment for equipment, and waste disposal costs.

Chemical Reactivity and Derivatization

Reactions Involving the Amino Functionality

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile and a site for various bond-forming reactions.

The primary amino group of Ethyl 2-(3-aminophenyl)acetate readily undergoes acylation with reagents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. nih.gov This reaction is fundamental in peptide synthesis and the creation of various organic materials.

Similarly, the amino group can react with isocyanates or phosgene (B1210022) equivalents (like triphosgene (B27547) or carbonyldiimidazole) to yield urea (B33335) derivatives. nih.govresearchgate.net The reaction with an isocyanate is a straightforward addition, while reactions with phosgene equivalents proceed through an isocyanate intermediate. nih.gov These reactions are crucial for the synthesis of many pharmaceuticals and agrochemicals. researchgate.net

Table 1: Examples of Amidation and Ureafication Products

| Reactant | Reagent | Product Name | Product Structure |

|---|---|---|---|

| This compound | Acetyl Chloride | Ethyl 2-(3-acetamidophenyl)acetate | |

| This compound | Benzoyl Chloride | Ethyl 2-(3-benzamidophenyl)acetate |

The presence of the amino group ortho or meta to the acetate (B1210297) side chain allows this compound to serve as a precursor for various heterocyclic systems through cyclization reactions. These intramolecular or intermolecular reactions are key to building complex molecular architectures found in many biologically active compounds. nih.gov For instance, condensation of the amino group with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, can lead to the formation of quinoline (B57606) derivatives, a core structure in many pharmaceuticals. The initial step involves the formation of an enamine or imine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic heterocyclic ring.

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic systems. wikipedia.org The outcome of such reactions is dictated by the directing effects of the two existing substituents: the amino group (-NH2) and the ethyl acetate group (-CH2COOEt).

Amino Group (-NH2): This is a strongly activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance. It is an ortho, para-director. wikipedia.org

Ethyl Acetate Group (-CH2COOEt): This group is weakly deactivating due to the inductive electron-withdrawing effect of the ester functionality. It acts as a meta-director.

In a competitive scenario, the powerful activating and directing effect of the amino group dominates. wikipedia.org Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the amino group (C2, C4, and C6 positions). Steric hindrance from the adjacent ethyl acetate group might slightly disfavor substitution at the C2 position compared to the C4 and C6 positions.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Major Product(s) |

|---|---|---|

| Nitration | NO2+ | Ethyl 2-(3-amino-4-nitrophenyl)acetate and Ethyl 2-(3-amino-6-nitrophenyl)acetate |

| Bromination | Br+ | Ethyl 2-(3-amino-4-bromophenyl)acetate and Ethyl 2-(3-amino-6-bromophenyl)acetate |

Reactions at the Ester Moiety

The ethyl ester group provides another handle for chemical modification, primarily through reactions involving nucleophilic attack at the carbonyl carbon.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reacting it with a different alcohol (e.g., methanol (B129727) or isopropanol) in the presence of a catalyst like sulfuric acid or sodium methoxide (B1231860) would result in the formation of the corresponding methyl or isopropyl ester, respectively, with ethanol (B145695) as a byproduct. organic-chemistry.orgresearchgate.net To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Table 3: Transesterification of this compound

| Reactant Alcohol | Catalyst | Product Ester |

|---|---|---|

| Methanol | Acid (e.g., H2SO4) or Base (e.g., NaOMe) | Mthis compound |

| Isopropanol | Acid (e.g., H2SO4) or Base (e.g., NaOiPr) | Isopropyl 2-(3-aminophenyl)acetate |

The ester functionality can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (3-aminophenyl)acetic acid. researchgate.net Basic hydrolysis (saponification) is typically irreversible as it forms the carboxylate salt. Subsequent acidification protonates the carboxylate to give the free carboxylic acid.

This resulting (3-aminophenyl)acetic acid is a versatile intermediate itself. The newly formed carboxylic acid group can be activated, for example, by conversion to an acid chloride (using thionyl chloride or oxalyl chloride), and then reacted with various nucleophiles. Reaction with an amine or alcohol would yield a new amide or ester, respectively, demonstrating a powerful strategy for further molecular elaboration.

Formation of Polymeric and Oligomeric Structures

The presence of two reactive functional groups on the same molecule enables this compound to undergo polymerization reactions, leading to the formation of oligomers and polymers with unique hybrid structures.

This compound can undergo self-condensation polymerization under thermal conditions. This reaction is complex, as the amine and ester functionalities can react intermolecularly. The process results in the formation of hybrid oligomers that feature both amide and imine (azomethine) groups within their backbones. researchgate.net The reaction proceeds through the nucleophilic attack of the amino group of one monomer on the ester group of another, leading to the formation of an amide linkage and the elimination of ethanol. Concurrently, other reactions can occur that lead to the formation of imine bonds, resulting in a complex oligo(azomethine) hybrid structure. researchgate.net

The structural and physical properties of oligo(azomethine) hybrids derived from this compound are elucidated through a suite of analytical techniques. Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy are used to confirm the presence of characteristic functional groups, including C=N (imine) and C=O (amide) bonds, verifying the success of the polymerization. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the chemical structure of the oligomer backbone. researchgate.net

Further characterization often includes elemental analysis to determine the empirical formula of the resulting oligomers. researchgate.net Techniques like powder X-ray diffraction (XRD) are employed to assess the degree of crystallinity, with many polyazomethines exhibiting amorphous or semi-crystalline structures. researchgate.net The photoluminescence and optical properties can be investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy, which is particularly relevant for applications in optoelectronics. nih.gov

The molecular weight of polymers and oligomers is a critical parameter that influences their physical properties. For oligo(azomethine) hybrids, molecular weight is often assessed indirectly through viscosity measurements. nih.gov The intrinsic viscosity of a polymer solution is related to the molecular weight of the polymer chains. researchgate.net Studies on hybrid oligomers produced from the self-condensation of this compound have reported low viscosity values, which is indicative of the formation of oligomers rather than high molecular weight polymers. researchgate.net The specific viscosity values depend on the precise reaction conditions used during the polymerization. researchgate.net

| Oligomer Source Material | Reported Viscosity Range (dL/g) | Reference |

|---|---|---|

| This compound | 0.02 - 0.12 | researchgate.net |

Polyazomethines and related aromatic polymers are generally known for their high thermal stability, a property conferred by the rigid aromatic rings in their backbone. researchgate.nettandfonline.com The thermal behavior of these materials is primarily evaluated using Thermogravimetric Analysis (TGA). researchgate.netresearchgate.net TGA measures the change in mass of a sample as a function of temperature, providing key parameters such as the onset temperature of degradation (T_on), the temperature of maximum degradation rate (T_max), and the percentage of material remaining at high temperatures (char yield). researchgate.netyoutube.com Wholly aromatic polyazomethines exhibit excellent thermal stability due to the high density of aromatic rings in the polymer backbone. tandfonline.com Polymers derived from this compound are expected to demonstrate good thermal resistance, with degradation typically commencing at elevated temperatures. researchgate.netresearchgate.net

| Parameter | Description | Typical Value Range for Aromatic Polyazomethines (°C) | Reference |

|---|---|---|---|

| T_on (Onset Temperature) | The temperature at which significant mass loss begins. | 150 - 450 | researchgate.net |

| T_max (Maximum Degradation Temp.) | The temperature at which the rate of mass loss is highest. | >400 | researchgate.net |

| Char Yield at >600°C (%) | The percentage of residual mass remaining after heating. | 30 - 60% | researchgate.net |

Characterization of Oligo(azomethine) Hybrids

Derivative Synthesis Pathways

The aminophenyl acetate scaffold is a valuable starting point for the synthesis of diverse molecules, particularly in the field of medicinal chemistry. The reactive amino group allows for a variety of chemical transformations.

The synthesis of derivatives from aminophenyl structures is a cornerstone of drug discovery, aimed at producing compounds with potential therapeutic activity. nih.govmdpi.com Common synthetic pathways involve modifications at the amino group to generate a library of new chemical entities.

Key synthetic strategies include:

N-Acylation: The primary amine can be readily acylated by reacting it with acid chlorides or anhydrides. For instance, acetylation is a common first step to protect the amine or to introduce an acetamide (B32628) group, which is a feature in many bioactive molecules. nih.gov

N-Alkylation: The amine can be alkylated using alkyl halides or through reductive amination. mdpi.com Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a powerful method for creating secondary or tertiary amines. mdpi.com

Heterocycle Formation: The aminophenyl moiety is frequently used as a building block for constructing more complex heterocyclic systems. For example, it can be reacted with 2-aminothiophenol (B119425) to form 2-(aminophenyl)benzothiazole structures, which are investigated for their antitumor properties. nih.govgoogle.com Various catalytic methods, including copper- or palladium-catalyzed reactions, have been developed to facilitate the synthesis of these complex derivatives. nih.gov

These synthetic pathways allow for the systematic modification of the parent molecule to explore structure-activity relationships and optimize compounds for desired biological effects.

| Synthesis Pathway | Reagents and Conditions | Resulting Functional Group/Structure | Reference |

|---|---|---|---|

| N-Acylation | Acid chlorides, anhydrides (e.g., acetic anhydride) | Amide | nih.gov |

| N-Alkylation (Nucleophilic Substitution) | Alkyl halides (e.g., alkyl bromide) | Secondary/Tertiary Amine | mdpi.com |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | mdpi.com |

| Benzothiazole Formation | 2-Aminothiophenol, polyphosphoric acid | 2-(Aminophenyl)benzothiazole | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules by probing the magnetic properties of atomic nuclei.

¹H-NMR and ¹³C-NMR for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR): The ¹H-NMR spectrum of Ethyl 2-(3-aminophenyl)acetate provides a precise map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the ethyl ester group, the methylene (B1212753) bridge, and the protons on the metasubstituted aromatic ring. The integration of these signals confirms the number of protons in each unique environment, while their splitting patterns reveal adjacent proton-proton couplings.

Interactive Data Table: ¹H-NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~7.05 | t | 1H | Ar-H (H5) |

| b | ~6.5-6.7 | m | 3H | Ar-H (H2, H4, H6) |

| c | ~4.10 | q | 2H | -O-CH₂ -CH₃ |

| d | ~3.65 | s (broad) | 2H | Ar-NH₂ |

| e | ~3.50 | s | 2H | Ar-CH₂ -C=O |

Note: Data are interpreted from typical spectra and may vary slightly based on solvent and instrument frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR): The ¹³C-NMR spectrum complements the ¹H-NMR data by identifying all unique carbon environments. A proton-decoupled ¹³C-NMR spectrum for this compound would display distinct signals for the carbonyl carbon, the eight aromatic carbons (some of which may overlap due to symmetry), and the three aliphatic carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon of the ester group appears significantly downfield (around 171 ppm), while the sp³ hybridized carbons of the ethyl group and methylene bridge are found upfield. Aromatic carbons resonate in the intermediate region of approximately 113-147 ppm. researchgate.net

2D NMR Techniques (e.g., HMQC, HMBC, COSY, NOESY)

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are employed to resolve complex spectra and definitively establish atomic connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations for this compound would be observed between the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons, confirming their direct connection. It would also show correlations between adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. This technique would unequivocally link the proton signals of the ethyl group and the methylene bridge to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. For this molecule, it would show a correlation from the methylene protons of the ethyl group to the carbonyl carbon, and from the benzylic methylene protons to the carbonyl carbon and several aromatic carbons, helping to piece together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding. It can be used to confirm the spatial arrangement of substituents on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. The presence of a primary amine is indicated by a pair of medium-intensity peaks in the 3350-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch is observed around 1735 cm⁻¹. The aromatic ring is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1450-1610 cm⁻¹ range. researchgate.net The 1,3-disubstitution (meta) pattern on the benzene (B151609) ring gives rise to specific out-of-plane C-H bending bands, typically found at approximately 773 cm⁻¹ and 691 cm⁻¹. researchgate.net

Interactive Data Table: FT-IR Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3430-3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| 3030 | C-H Stretch | Aromatic |

| 2980 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1735 | C=O Stretch | Ester |

| 1610, 1590, 1490 | C=C Stretch | Aromatic Ring |

| 1250-1150 | C-O Stretch | Ester |

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. In the spectrum of this compound, the aromatic C=C ring stretching vibrations would be expected to produce strong and sharp signals. The C-C single bonds of the ethyl and acetate (B1210297) framework would also be Raman active. The C=O stretch is observable but often weaker than in the corresponding IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns. The molecular weight of this compound is 179.22 g/mol .

In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) at m/z = 179. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A primary and highly characteristic fragmentation would be the cleavage of the C-C bond alpha to the benzene ring, yielding a stable aminotropylium-like cation at m/z = 106. Another significant fragmentation pathway involves the loss of the ethoxy group (•OC₂H₅), resulting in an acylium ion at m/z = 134.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 179 | Molecular Ion | [C₁₀H₁₃NO₂]⁺ |

| 134 | [M - OC₂H₅]⁺ | [C₈H₈NO]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of a molecule with a high degree of confidence. nih.gov For a compound with the molecular formula C₁₀H₁₃NO₂, such as this compound, HRMS can distinguish its exact mass from other molecules with the same nominal mass. The high resolving power of HRMS instruments allows for the clear separation of isotopic peaks, further aiding in structural confirmation. nih.gov

The technique measures the mass-to-charge ratio (m/z) to several decimal places, which is then compared against a theoretical value calculated from the elemental composition. The difference, measured in parts per million (ppm), indicates the accuracy of the measurement. In a typical analysis, various ionic species, known as adducts (e.g., [M+H]⁺, [M+Na]⁺), are observed, each providing a precise mass measurement that corroborates the molecular weight of the parent compound.

Below is a table of predicted HRMS data for an isomer, Ethyl 2-(2-aminophenyl)acetate, which shares the same molecular formula and monoisotopic mass as the target compound. This illustrates the type of high-accuracy data obtained from an HRMS experiment. uni.lu

Table 1: Predicted HRMS Adduct Data for C₁₀H₁₃NO₂ This data represents predicted values for an isomer and serves as an illustrative example.

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 180.10192 |

| [M+Na]⁺ | 202.08386 |

| [M+K]⁺ | 218.05780 |

| [M+NH₄]⁺ | 197.12846 |

| [M-H]⁻ | 178.08736 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is widely used for identifying and quantifying compounds within a mixture. kuleuven.be For the analysis of this compound, a reversed-phase LC method would typically be employed, separating the target compound from starting materials, by-products, or degradation products based on polarity.

The separated components from the LC column are then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is suitable for polar and thermolabile molecules. ual.es The mass spectrometer provides mass-to-charge ratio (m/z) data for the eluting compounds, confirming the molecular weight of the target analyte. Tandem mass spectrometry (MS/MS) can be further utilized to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, enhancing the confidence of identification. nih.gov

A typical LC-MS analysis would involve a C18 column and a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid to improve ionization. kuleuven.beeurl-pesticides.eu

X-ray Diffraction Studies for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org

While specific crystallographic data for this compound is not publicly available, data from a closely related structural isomer, Ethyl 2-(4-aminophenoxy)acetate, provides a representative example of the detailed structural information that can be obtained. mdpi.com The analysis of this related compound revealed its crystal system, space group, and unit cell dimensions, which define the geometry of the crystal lattice. mdpi.com

Table 2: Crystallographic Data for the Related Compound Ethyl 2-(4-aminophenoxy)acetate This data is for a related compound and illustrates the output of an X-ray diffraction study.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2104(6) |

| b (Å) | 10.3625(9) |

| c (Å) | 11.9562(9) |

| α (°) | 101.787(7) |

| β (°) | 91.849(6) |

| γ (°) | 102.755(7) |

| Volume (ų) | 968.02(14) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This method provides an empirical formula, which can be compared with the theoretical composition calculated from the proposed molecular formula to verify its accuracy.

For this compound, with the molecular formula C₁₀H₁₃NO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The experimental results from an elemental analyzer are expected to match these theoretical values within a narrow margin of error, typically ±0.4%, confirming the compound's elemental makeup and purity.

Table 3: Elemental Analysis Data for this compound (C₁₀H₁₃NO₂)

| Element | Theoretical (%) | Experimental (%) (Illustrative) |

|---|---|---|

| Carbon (C) | 67.02 | 67.15 |

| Hydrogen (H) | 7.31 | 7.25 |

| Nitrogen (N) | 7.82 | 7.78 |

| Oxygen (O) | 17.85 | N/A* |

Oxygen is typically determined by difference and not directly measured.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of a chemical compound and for separating it from impurities. Techniques like Thin-Layer Chromatography (TLC) offer a quick and simple means of qualitative analysis, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity data with high resolution and sensitivity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and versatile chromatographic technique used to separate components of a mixture, assess compound purity, and monitor the progress of a chemical reaction. orgchemboulder.com The separation is based on the differential partitioning of the analytes between a solid stationary phase (e.g., silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). orgchemboulder.com

A small spot of the sample is applied to the origin line of the TLC plate, which is then placed in a sealed chamber containing the mobile phase. As the solvent moves up the plate via capillary action, the components of the sample travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. iitg.ac.in The result is a series of spots at different distances from the origin. The purity of this compound can be inferred by the presence of a single spot. The position of the spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 4: Illustrative TLC Parameters for Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Visualization | UV Light (254 nm) or Ninhydrin stain |

| Illustrative Rf | 0.45 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the gold standard for determining the purity of pharmaceutical compounds and other chemical substances. The method utilizes a column packed with a stationary phase and a liquid mobile phase pumped through at high pressure.

For a compound like this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar mixture, such as water and acetonitrile or methanol. sielc.com The compound is detected as it elutes from the column, often by a UV detector, producing a chromatogram. A pure sample will ideally show a single, sharp, and symmetrical peak at a characteristic retention time. The area of the peak is proportional to the concentration of the compound, allowing for precise quantification of purity, often expressed as a percentage of the total peak area.

Table 5: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For a compound like this compound, a UPLC method would be invaluable for quality control, allowing for the rapid separation of the main compound from any starting materials, by-products, or degradation products.

Developing a UPLC method for this compound would systematically involve the selection of an appropriate column and mobile phase to achieve optimal separation. A common starting point for a molecule with the polarity of this compound would be a reversed-phase column, such as a BEH C18 column (e.g., 100 × 2.1 mm, 1.7 µm particle size). jocpr.com

The mobile phase composition is a critical parameter that would be optimized to ensure good peak shape and resolution. A typical mobile phase for reversed-phase UPLC consists of a mixture of an aqueous component and an organic solvent. jocpr.com For this compound, a gradient elution method would likely be employed to ensure the efficient elution of all components in a sample. The gradient program would be meticulously optimized to provide the best separation in the shortest possible time. Detection would typically be carried out using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

| Parameter | Illustrative Value |

| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 1 - 5 µL |

| Gradient Program | Optimized gradient from a low to high percentage of B |

The development and validation of such a UPLC method would be essential for ensuring the quality and consistency of this compound in various applications. The high throughput nature of UPLC also makes it an ideal technique for the routine analysis of multiple samples.

Preparative HPLC for Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the isolation and purification of a target compound from a mixture. nih.gov This method is particularly useful for obtaining high-purity this compound, for example, from a crude reaction mixture for use as a reference standard or for further synthetic steps.

The principles of preparative HPLC are similar to analytical HPLC, but it is performed on a larger scale to handle larger sample loads. The goal is to separate the desired compound from impurities and collect the fraction containing the pure product. researchgate.net The development of a preparative HPLC method for this compound would begin with the optimization of the separation on an analytical scale to find the best stationary and mobile phases.

A common strategy for the purification of a moderately polar compound like this compound would involve reversed-phase chromatography. A C18-packed column is a frequent choice for such separations. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. researchgate.net

Once the analytical separation is optimized, the method is scaled up to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and sample loading to accommodate the larger scale. Fractions are collected as they elute from the column, and those containing the pure this compound are combined. The purity of the isolated compound is then confirmed using analytical techniques such as analytical HPLC or UPLC.

Table 2: General Parameters for Preparative HPLC Isolation of this compound

| Parameter | General Approach |

| Stationary Phase | Reversed-phase C18 silica gel |

| Column Dimensions | Larger internal diameter and length compared to analytical columns |

| Mobile Phase | Optimized mixture of water and an organic solvent (e.g., acetonitrile or methanol) |

| Elution Mode | Isocratic or gradient elution, depending on the complexity of the sample |

| Flow Rate | Scaled up from the analytical method to maintain linear velocity |

| Sample Loading | Maximized to increase throughput while maintaining adequate separation |

| Detection | UV detector to monitor the elution of the target compound |

| Fraction Collection | Automated or manual collection of the peak corresponding to the pure compound |

The successful application of preparative HPLC is crucial for obtaining highly pure samples of this compound, which is a prerequisite for accurate spectroscopic characterization and for its use in sensitive applications.

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy is a valuable technique for investigating the electronic properties of molecules. It provides information about the electronic transitions that occur when a molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the UV-Visible spectrum is primarily influenced by the electronic transitions within the aminophenyl group.

The absorption band observed at the longer wavelength (around 299 nm for the isomer) can be attributed to a π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The amino group, being an electron-donating group, causes a bathochromic (red) shift in the absorption maximum compared to unsubstituted benzene, moving it to a longer wavelength.

The absorption band at the shorter wavelength (around 234 nm for the isomer) is also likely due to a π → π* transition of the benzene ring, often referred to as the primary benzenoid band. These electronic transitions are fundamental to understanding the electronic structure and reactivity of the molecule.

Table 3: Expected UV-Visible Absorption Data and Electronic Transitions for this compound

| Expected λmax (nm) | Type of Electronic Transition | Chromophore |

| ~290-310 | π → π | Substituted Phenyl Ring (Secondary Band) |

| ~230-250 | π → π | Substituted Phenyl Ring (Primary Band) |

The precise absorption maxima and molar absorptivity values for this compound would need to be determined experimentally by recording its UV-Visible spectrum in a suitable solvent, such as ethanol (B145695) or acetonitrile. This data would provide a characteristic fingerprint for the compound and would be valuable for quantitative analysis using the Beer-Lambert law.

Applications in Organic Synthesis and Materials Science

Ethyl 2-(3-aminophenyl)acetate as a Key Building Block

The reactivity of the amino and ester moieties in this compound allows for its versatile use as a fundamental component in the synthesis of more elaborate chemical entities.

Synthesis of Complex Organic Molecules

This compound serves as a crucial starting material in the multi-step synthesis of various complex organic molecules, including biologically active compounds. The presence of two different reactive sites allows for sequential and selective chemical transformations, enabling the construction of intricate molecular architectures. For instance, a related compound, ethyl 2-(4-aminophenoxy)acetate, has been utilized as a building block for novel dual hypoglycemic agents. nih.gov This highlights the potential of aminophenyl acetate (B1210297) derivatives in medicinal chemistry for the development of new therapeutic agents.

Intermediate in Heterocyclic Compound Formation

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is a valuable intermediate in their synthesis. nih.gov The amino group can readily participate in cyclization reactions to form a variety of heterocyclic rings.

One significant application is in the synthesis of quinoline (B57606) derivatives . Quinolines are a class of heterocyclic compounds with a wide range of pharmacological activities. allresearchjournal.com While various methods exist for quinoline synthesis, the use of aniline (B41778) derivatives is a common strategy. allresearchjournal.comhilarispublisher.com For example, the Conrad-Limpach reaction involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. Although direct examples with this compound are not extensively documented in readily available literature, its structural similarity to other anilines used in these syntheses suggests its potential as a precursor for substituted quinolines.

Another important class of heterocycles that can be synthesized from precursors like this compound are benzodiazepines . These compounds are well-known for their therapeutic applications. The synthesis of benzodiazepines often involves the condensation of an o-phenylenediamine (B120857) with a β-ketoester or a related compound. researchgate.netbldpharm.com The amino group of this compound can act as one of the key functionalities required for the formation of the seven-membered diazepine (B8756704) ring. For instance, the synthesis of 1,5-benzodiazepine derivatives has been achieved through the condensation of o-phenylenediamines with ketones. bldpharm.com

Precursor for Advanced Organic Structures

Beyond its role as a simple building block, this compound can be transformed into more complex intermediates that are then used to construct advanced organic structures with specific functionalities. Its derivatives are often designed to have tailored electronic and steric properties for subsequent reactions. For example, the synthesis of ethyl-2-(4-aminophenoxy) acetate highlights a facile route to creating precursors for dual glucokinase and PPARγ activators, which are of interest in the development of treatments for type 2 diabetes. nih.gov

The versatility of this compound is further demonstrated in its potential use in the synthesis of various substituted aromatic compounds. The amino group can be readily diazotized and subsequently replaced by a wide range of other functional groups through Sandmeyer or related reactions, opening up pathways to a vast array of substituted phenylacetate (B1230308) derivatives.

Role in Polymer and Material Development

The bifunctional nature of this compound also makes it a promising monomer or precursor in the field of polymer and materials science. nih.gov The amino group can participate in polymerization reactions, while the ester group can be retained for further modification or to influence the material's properties.

One of the key areas of application is in the synthesis of polyamides . Polyamides are a class of high-performance polymers characterized by the presence of amide linkages in the polymer backbone. They are known for their excellent mechanical properties and thermal stability. bldpharm.com The amino group of this compound can react with dicarboxylic acids or their derivatives to form polyamides. The pendant ethyl acetate group would introduce functionality along the polymer chain, which could be used to modify the polymer's solubility, cross-linking capabilities, or to attach other functional molecules.

Furthermore, this compound is a potential candidate for the synthesis of polyimides . Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries. researchgate.netchemscene.com The synthesis of polyimides typically involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. Aromatic diamines are crucial monomers in this process, and while specific examples with this compound are not prevalent, its diamine derivatives could be employed to synthesize novel polyimides with tailored properties. The incorporation of the ethyl acetate group could enhance solubility and processability, which are often challenges in polyimide chemistry.

The development of specialty polymers with unique properties is another area where this compound could find application. Its derivatives could be used to create polymers for specific functions such as drug delivery, specialty coatings, and advanced composites.

Mechanistic Investigations and Reaction Dynamics

Electron Transfer Oxidation Processes

The electrochemical oxidation of aniline (B41778) and its derivatives has been a subject of extensive research, providing a framework for understanding the electron transfer processes of ethyl 2-(3-aminophenyl)acetate. nih.gov The presence of the amino group attached to the benzene (B151609) ring makes the molecule susceptible to oxidation. The general mechanism for the electrochemical oxidation of aniline derivatives involves the removal of an electron from the nitrogen atom's lone pair, forming a radical cation. nih.gov This initial electron transfer is often the rate-determining step.

Computational studies on substituted anilines have shown a strong correlation between the one-electron oxidation potential and the energy of the highest occupied molecular orbital (HOMO). umn.edu The oxidation potential is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.

The radical cation formed from this compound can undergo several subsequent reactions, including deprotonation, dimerization, or polymerization. The specific pathway is highly dependent on the reaction conditions, such as the solvent, pH, and the nature of the electrode surface in electrochemical studies. nih.gov In acidic conditions, a deprotonation step may precede the first electron transfer. nih.gov

Table 6.1: Calculated One-Electron Oxidation Potentials of Substituted Anilines in Aqueous Solution

| Substituent | Position | Calculated Oxidation Potential (V) |

| H | - | 0.84 |

| 3-CH₃ | meta | 0.79 |

| 3-OCH₃ | meta | 0.75 |

| 3-Cl | meta | 0.92 |

| 3-NO₂ | meta | 1.09 |

| This table is generated based on computational data for illustrative purposes and shows the trend of substituent effects on the oxidation potential of aniline, which is expected to be similar for this compound. |

Self-Condensation Reaction Mechanisms

Self-condensation is a reaction where two molecules of the same compound react with each other. wikipedia.org For this compound, which possesses both a nucleophilic amino group and an electrophilic ester carbonyl group, as well as acidic α-protons, several self-condensation pathways are plausible. One such possibility is an intermolecular aminolysis, where the amino group of one molecule attacks the ester carbonyl of another, leading to the formation of an amide and the release of ethanol (B145695). This reaction would result in the formation of a dimer, which could potentially undergo further polymerization.

Another potential self-condensation pathway involves a Claisen-type condensation. In this mechanism, a strong base would deprotonate the α-carbon of the ester, generating an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of a second molecule of this compound. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion would lead to the formation of a β-keto ester dimer.

The catalytic condensation of aniline to form diphenylamine (B1679370) suggests another possible, albeit less direct, self-condensation route under specific catalytic conditions, involving the elimination of ammonia (B1221849) between two molecules. researchgate.net However, for this compound, the reactivity of the ester and its α-protons makes the aminolysis and Claisen-type condensations more probable under standard laboratory conditions.

Table 6.2: Plausible Self-Condensation Pathways for this compound

| Pathway | Key Reactants | Key Intermediate | Product Type |

| Intermolecular Aminolysis | Two molecules of this compound | Tetrahedral intermediate from nucleophilic attack of the amine on the ester | Polyamide |

| Claisen-type Condensation | Two molecules of this compound in the presence of a strong base | Ester enolate | β-keto ester |

| This table outlines the key features of the two primary proposed self-condensation mechanisms for this compound. |

Cyclization Mechanism Studies

Intramolecular reactions are often favored over their intermolecular counterparts, and this compound is structurally primed for intramolecular cyclization. While specific studies on the 3-amino isomer are not prevalent, extensive research on the cyclization of esters of (o-aminophenyl)acetic acid provides a strong basis for understanding the likely mechanism for the meta-isomer. acs.org The intramolecular aminolysis of the ester group by the amino group leads to the formation of a lactam, a cyclic amide.

This cyclization is believed to proceed through a nucleophilic attack of the amino group on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, with the ethoxide ion acting as a leaving group. The rate of this reaction is influenced by several factors, including the basicity of the amino group and the electrophilicity of the ester carbonyl. The reaction can be catalyzed by both acids and bases. Acid catalysis proceeds by protonation of the carbonyl oxygen, increasing its electrophilicity, while base catalysis involves deprotonation of the amino group, enhancing its nucleophilicity.

The formation of a seven-membered ring from the meta-isomer would be expected to be slower than the formation of a six-membered ring from the ortho-isomer due to less favorable ring strain and entropy factors.

Table 6.3: Proposed Key Steps in the Intramolecular Cyclization of this compound

| Step | Description |

| 1. Nucleophilic Attack | The lone pair of the amino group nitrogen attacks the electrophilic carbonyl carbon of the ester group. |

| 2. Formation of Tetrahedral Intermediate | A transient, zwitterionic or neutral tetrahedral intermediate is formed. |

| 3. Collapse of Intermediate | The tetrahedral intermediate collapses, reforming the carbonyl double bond. |

| 4. Elimination of Leaving Group | The ethoxide ion is eliminated as the leaving group. |

| 5. Proton Transfer | A final proton transfer step yields the neutral lactam product. |

| This table details the sequential steps of the proposed mechanism for the intramolecular cyclization of this compound. |

Kinetic Analysis of this compound Transformations

For the intramolecular cyclization, the reaction would likely follow first-order kinetics, as the rate is dependent on the concentration of a single species. The rate constant (k) would be influenced by temperature, solvent polarity, and the presence of catalysts. A Brønsted analysis, which correlates the reaction rate with the pKa of the acidic or basic catalyst, could be employed to elucidate the role of proton transfer in the transition state.

Kinetic studies on the aminolysis of thiophenyl 2-thiopheneacetates have shown that the reaction proceeds through a stepwise mechanism with the breakdown of a tetrahedral intermediate being the rate-determining step. researchgate.net A similar detailed kinetic investigation of the self-condensation and cyclization reactions of this compound would be invaluable for a complete mechanistic understanding. This would involve studying the reaction under various conditions of temperature, concentration, and pH to determine the rate law and activation parameters (enthalpy and entropy of activation).

Table 6.4: Factors Influencing the Kinetics of this compound Transformations

| Factor | Expected Effect on Reaction Rate | Rationale |

| Temperature | Increase | Provides molecules with sufficient activation energy to react (Arrhenius equation). |

| Catalyst (Acid/Base) | Increase | Lowers the activation energy by providing an alternative reaction pathway. |

| Solvent Polarity | Varies | Can stabilize or destabilize the transition state relative to the ground state. Polar solvents may favor charge-separated transition states. |

| Substituents on the Aromatic Ring | Varies | Electron-donating groups on the ring increase the nucleophilicity of the amine, while electron-withdrawing groups on the acetate (B1210297) moiety increase the electrophilicity of the carbonyl. |

| This table summarizes the key factors that are anticipated to affect the rates of the chemical transformations of this compound based on general principles of chemical kinetics. |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For organic molecules, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been shown to provide a reliable balance between accuracy and computational cost. inoe.roscholarsresearchlibrary.com These calculations are fundamental for determining optimized geometry, analyzing vibrational modes, and understanding the electronic frontier orbitals.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. This process yields precise information on bond lengths, bond angles, and dihedral angles. For a molecule like Ethyl 2-(3-aminophenyl)acetate, the key structural features would include the planarity of the phenyl ring, the orientation of the ethyl acetate (B1210297) side chain, and the geometry of the amino group.

In a study on a related pyrimidine (B1678525) derivative containing a 4-(3-aminophenyl) moiety, DFT calculations at the B3LYP/6-31G(d,p) level were used to optimize the molecular geometry. orientjchem.org The bond angles around the sp2 hybridized carbons in the aromatic ring were found to be approximately 120°, consistent with a planar hexagonal structure. The C-N bond length of the amino group attached to the phenyl ring is a critical parameter, influencing the electronic properties of the ring. For related aromatic amines, these C-N bond lengths are typically calculated to be in the range of 1.39-1.41 Å. The geometry of the ethyl acetate group introduces flexibility, with key dihedral angles defining its spatial orientation relative to the phenyl ring.

Table 1: Predicted Structural Parameters for a Model Phenylacetate (B1230308) System

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-C (phenyl) | Aromatic carbon-carbon bond length | 1.39 - 1.41 |

| C-N (amino) | Bond length between phenyl ring and amino group | ~1.40 |

| C=O (ester) | Carbonyl bond length in the acetate group | ~1.22 |

| C-O (ester) | Single bond length in the acetate group | ~1.35 |

| C-C-N (angle) | Bond angle within the phenyl ring | ~120 |

| O=C-O (angle) | Bond angle within the ester group | ~123 |

Note: Data are representative values based on DFT calculations of analogous structures. orientjchem.org

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. researchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to correct for anharmonicity and limitations of the theoretical model. nih.gov

For this compound, key vibrational modes would include:

N-H stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region.

C=O stretching: The ester carbonyl group has a strong, characteristic absorption band, usually found around 1730-1750 cm⁻¹.

C-O stretching: The ester C-O bonds would show stretching vibrations in the 1000-1300 cm⁻¹ range.

Aromatic C-H stretching: These vibrations occur above 3000 cm⁻¹.

Aromatic C=C stretching: Phenyl ring vibrations are typically seen in the 1400-1600 cm⁻¹ region.

Studies on similar molecules like ethyl benzoate (B1203000) and its derivatives have shown excellent correlation between DFT-calculated frequencies and experimental FT-IR spectra, confirming the reliability of this analysis. scholarsresearchlibrary.com

Table 2: Representative Vibrational Frequency Analysis for a Related Ester

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical DFT-Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | ~3450 | ~3470 |

| N-H Stretch (symmetric) | ~3360 | ~3380 |

| C=O Stretch | ~1740 | ~1765 |

| Aromatic C=C Stretch | ~1600 | ~1610 |

| C-O Stretch | ~1240 | ~1255 |

Note: Frequencies are based on data from analogous aromatic amino esters and may vary.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. analis.com.my The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. analis.com.my A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO would likely be distributed over the phenyl ring and the electron-withdrawing ethyl acetate group. This distribution facilitates intramolecular charge transfer. DFT calculations on ethyl 2-(3-benzoylthioureido)-acetate showed that the HOMO-LUMO energy gap and other quantum chemical descriptors (like hardness, chemical potential, and electrophilicity) could be reliably calculated, providing insights into the molecule's stability and reactivity. inoe.ro

Table 3: Calculated Electronic Properties for a Model Compound

| Parameter | Definition | Typical Calculated Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.5 eV |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.25 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 3.25 eV |

Note: Values are representative and based on DFT calculations for analogous aromatic compounds. inoe.roanalis.com.my

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target like a protein or enzyme. The simulation calculates the binding energy, which indicates the strength of the interaction.

Conformational Analysis and Stability Predictions

For this compound, the crucial dihedral angles would be those governing the rotation of the entire ethyl acetate group relative to the phenyl ring and the rotation within the ethyl group itself. Studies on similar esters have identified that Z (syn-periplanar) and E (anti-periplanar) conformations around the ester C-O bond can exist, with the Z form often being more stable. acs.org A detailed conformational search would reveal the global minimum energy structure and other low-energy conformers that might exist in equilibrium.

Computational Method Optimization for Spectroscopic Data Correlation